molecular formula C24H26N4O3 B2944912 N-cyclopentyl-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide CAS No. 1251677-48-1

N-cyclopentyl-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide

Cat. No. B2944912
CAS RN: 1251677-48-1
M. Wt: 418.497
InChI Key: NOFDVJQOZZLSMD-UHFFFAOYSA-N
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Description

This compound is a type of cycloalkane, which are cyclic hydrocarbons . It also seems to contain an imidazole ring, which is a type of nitrogen-containing heterocycle .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. It would likely exhibit interesting chemical properties due to the presence of the imidazole and quinoxaline rings .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring, for example, is known to participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings would all influence its properties .

Scientific Research Applications

Synthesis of Novel Compounds

Research in this area focuses on synthesizing new derivatives with potential biological activities. For instance, the synthesis of novel 1,2-functionally-substituted compounds, including various spirocyclic and dihydroquinoline derivatives, indicates a methodological approach that could be relevant for synthesizing and modifying the structure of "N-cyclopentyl-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide" to enhance its biological properties or to study its interaction with biological targets (Aghekyan et al., 2009).

Potential as Anticancer Pharmacophores

Functionalized amino acid derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, demonstrating the potential of structurally complex compounds as leads for anticancer drug development (Kumar et al., 2009). This suggests that "N-cyclopentyl-1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide" could be investigated for similar biological activities, focusing on its interaction with cancer cells.

Antibacterial Activity and Copper-Catalyzed Reactions

The compound's potential involvement in copper-catalyzed amination of aryl halides to primary (hetero)aryl amines, demonstrating efficient reactions under mild conditions, hints at its utility in synthesizing amines (Jiang et al., 2020). This could be particularly relevant for developing new antibacterial agents, where modifications to the quinolone core have been shown to improve potency and reduce adverse drug interactions (Miyamoto et al., 1990).

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it exhibits biological activity, it could be studied further for potential use in pharmaceuticals .

properties

IUPAC Name

N-cyclopentyl-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2-oxoquinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-15-7-9-19(16(2)11-15)27-22(29)14-28-21-10-8-17(12-20(21)25-13-23(28)30)24(31)26-18-5-3-4-6-18/h7-13,18H,3-6,14H2,1-2H3,(H,26,31)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFDVJQOZZLSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C(=O)NC4CCCC4)N=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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